N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine
Description
N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine is a nitrogen-containing heterocyclic compound featuring a central bipyridine core substituted with two [1,1'-biphenyl]-4-yl groups at the amine positions. Similar compounds, such as those in and , highlight the role of aryl substituents in modulating electronic properties and bioactivity.
Properties
CAS No. |
917897-57-5 |
|---|---|
Molecular Formula |
C34H25N3 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N,N-bis(4-phenylphenyl)-6-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C34H25N3/c1-3-8-26(9-4-1)28-13-17-31(18-14-28)37(32-19-15-29(16-20-32)27-10-5-2-6-11-27)33-21-22-34(36-25-33)30-12-7-23-35-24-30/h1-25H |
InChI Key |
DBKZDPUDMXPNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
The most widely adopted method for synthesizing compounds like N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine involves palladium-catalyzed C-N bond formation between aryl halides and amines. This method is favored for its high regioselectivity, functional group tolerance, and good yields.
- Reaction Scheme : Coupling of 4-bromobiphenyl derivatives with 2,3'-bipyridin-5-amine under Pd(0) catalysis.
- Catalysts : Pd2(dba)3 or Pd(OAc)2 with phosphine ligands such as Xantphos or BIPHEP derivatives.
- Bases : Sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4).
- Solvents : Toluene, dioxane, or dimethylformamide (DMF).
- Conditions : Typically heated at 80–120 °C under inert atmosphere for 12–24 hours.
This approach leverages the oxidative addition of aryl bromides to Pd(0), followed by amine coordination and reductive elimination to form the C-N bond. The method offers excellent regioselectivity and yields up to 88% in related diarylamine syntheses.
Transition-Metal Catalyzed Hydroaminomethylation
An alternative preparation method involves hydroaminomethylation of alkenes with amines catalyzed by Rh or Ru complexes. Although less common for biphenyl-bipyridine amines, this method can provide access to complex amine structures with control over regio- and stereoselectivity.
- Catalysts : Rhodium complexes such as [Rh(cod)Cl]2 with electron-poor phosphine ligands.
- Reductants : Hydrogen gas or hydride donors like Et2Zn.
- Advantages : Mild conditions, low catalyst loading, and tolerance to complex substrates.
- Yields : High yields (up to 98%) and excellent selectivities reported in similar amine syntheses.
Multi-Step Synthesis via Intermediate Formation
The synthesis may also involve preparing intermediates such as substituted bipyridine derivatives or biphenyl amines, followed by coupling steps.
- Step 1 : Synthesis of 2,3'-bipyridin-5-amine via nitration and reduction or direct amination.
- Step 2 : Preparation of 4-bromobiphenyl or 4-aminobiphenyl derivatives.
- Step 3 : Pd-catalyzed C-N coupling to form the final compound.
This stepwise approach allows for purification and characterization of intermediates, improving overall yield and product purity.
Experimental Data and Characterization
Though specific experimental procedures for this compound are scarce, analogous compounds have been synthesized and characterized as follows:
| Parameter | Example Data from Related Biphenyl-Bipyridine Amines |
|---|---|
| Catalyst | Pd2(dba)3 with Xantphos or BIPHEP ligands |
| Base | NaOtBu or K3PO4 |
| Solvent | Toluene, dioxane, or DMF |
| Reaction Temperature | 80–120 °C |
| Reaction Time | 12–24 hours |
| Yield | 70–88% (isolated yield) |
| Purification | Column chromatography or recrystallization |
| Characterization | 1H NMR, 13C NMR, HRMS, melting point, elemental analysis |
In related studies, 1H and 13C NMR spectra confirm the aromatic proton environments and amine substitution patterns, while high-resolution mass spectrometry (HRMS) verifies molecular mass.
Summary Table of Preparation Methods
| Method | Catalyst/System | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Buchwald-Hartwig Amination | Pd2(dba)3 or Pd(OAc)2 + phosphine ligands | 80–120 °C, 12–24 h, inert atmosphere | High regioselectivity, good yields | Requires inert atmosphere, sensitive to moisture |
| Transition-Metal Hydroaminomethylation | Rh or Ru complexes with phosphine ligands | Mild temp, H2 or hydride donor | Mild conditions, high selectivity | More complex catalyst systems, less common for biphenyls |
| Multi-Step Intermediate Synthesis | Various, including nitration/reduction | Stepwise synthesis, purification of intermediates | Better control over purity and yield | Longer synthesis time, more steps |
Research Findings and Notes
- The Pd-catalyzed amination remains the gold standard for synthesizing diarylamines with biphenyl and bipyridine units due to its versatility and efficiency.
- Ligand choice critically influences catalyst activity and selectivity; bulky, electron-rich phosphines improve yields and reduce side reactions.
- Hydroaminomethylation offers an alternative route but is less frequently applied for this class of compounds due to substrate complexity.
- Purification typically involves chromatographic techniques, with characterization confirming the integrity of the complex aromatic amine structure.
- No direct synthesis protocols for this compound were found in standard chemical databases, but analogous compounds provide a reliable synthetic framework.
Chemical Reactions Analysis
Types of Reactions: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study protein-ligand interactions and cellular imaging .
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties .
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine involves its interaction with metal ions to form coordination complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The bipyridine core provides a stable binding site for metal ions, while the biphenyl substituents enhance the compound’s electronic properties .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Steric and Rigidity : Bulky substituents like phenanthrene () or naphthalene () improve thermal stability and reduce molecular flexibility, favoring applications in organic semiconductors .
- Halogen Impact: Chlorine in 3p elevates melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .
Biological Activity
N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and its role in targeting specific proteins associated with neurodegenerative diseases.
- Molecular Formula : C₃₃H₂₉N₃
- Molecular Weight : 475.6 g/mol
- LogP : 7.9
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 6
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, metal complexes derived from related ligands demonstrated lower minimum inhibitory concentration (MIC) values compared to their parent ligands, suggesting enhanced antimicrobial efficacy when coordinated with metal ions .
| Compound | Metal Ion | MIC (µg/mL) |
|---|---|---|
| Ligand A | Cu(II) | 25 |
| Ligand B | Ni(II) | 30 |
| This compound | - | TBD |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Studies have shown that compounds with similar structures can inhibit the aggregation of tau proteins and alpha-synuclein, which are crucial in the pathology of neurodegenerative disorders. For example, a related compound demonstrated significant inhibition of fibril formation in both tau isoform and alpha-synuclein in vitro using transmission electron microscopy (TEM) and thioflavin T (ThT) fluorescence assays .
Case Study: Inhibition of Protein Aggregation
In a study evaluating the effects of various compounds on protein aggregation:
- Compound Tested : this compound
- Assays Used : ThT fluorescence assay and TEM
- Results : The compound effectively reduced the formation of fibrils associated with tau and alpha-synuclein at concentrations as low as 60 µM.
The proposed mechanism by which this compound exerts its effects involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
